1-Trifluoromethanesulfonylpiperidin-4-ol
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Overview
Description
1-Trifluoromethanesulfonylpiperidin-4-ol is a chemical compound with the molecular formula C6H10F3NO3S. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a piperidin-4-ol moiety.
Preparation Methods
The synthesis of 1-Trifluoromethanesulfonylpiperidin-4-ol typically involves the reaction of piperidin-4-ol with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of piperidin-4-ol derivatives with modified functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Trifluoromethanesulfonylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpiperidin-4-ol can be compared with other similar compounds, such as:
Trifluoromethanesulfonamide: Another compound containing the trifluoromethanesulfonyl group, used in similar applications.
Piperidine derivatives: Compounds with a piperidine moiety, which are widely used in pharmaceuticals and agrochemicals.
Trifluoromethylated compounds: A broad class of compounds containing the trifluoromethyl group, known for their unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C6H10F3NO3S |
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Molecular Weight |
233.21 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(12,13)10-3-1-5(11)2-4-10/h5,11H,1-4H2 |
InChI Key |
JUGMTWHWLCCKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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